molecular formula C15H14ClFN2O B10964016 2-(2-chloro-6-fluorophenyl)-N-[1-(pyridin-4-yl)ethyl]acetamide

2-(2-chloro-6-fluorophenyl)-N-[1-(pyridin-4-yl)ethyl]acetamide

Cat. No.: B10964016
M. Wt: 292.73 g/mol
InChI Key: LYNOJCPEPOIVIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-6-fluorophenyl)-N-[1-(pyridin-4-yl)ethyl]acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-fluorophenyl group and a pyridinyl ethyl acetamide moiety. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[1-(pyridin-4-yl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chloro-Fluorophenyl Intermediate: This step involves the halogenation of a phenyl ring to introduce chloro and fluoro substituents.

    Coupling with Pyridinyl Ethyl Amine: The chloro-fluorophenyl intermediate is then coupled with pyridinyl ethyl amine under specific conditions to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-[1-(pyridin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines, alcohols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-[1-(pyridin-4-yl)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[1-(pyridin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-6-methoxyphenyl)-N-[1-(pyridin-4-yl)ethyl]acetamide
  • 2-(2-chloro-6-fluorophenyl)-N-[1-(pyridin-4-yl)ethyl]amine

Uniqueness

Compared to similar compounds, 2-(2-chloro-6-fluorophenyl)-N-[1-(pyridin-4-yl)ethyl]acetamide is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C15H14ClFN2O

Molecular Weight

292.73 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(1-pyridin-4-ylethyl)acetamide

InChI

InChI=1S/C15H14ClFN2O/c1-10(11-5-7-18-8-6-11)19-15(20)9-12-13(16)3-2-4-14(12)17/h2-8,10H,9H2,1H3,(H,19,20)

InChI Key

LYNOJCPEPOIVIV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=NC=C1)NC(=O)CC2=C(C=CC=C2Cl)F

Origin of Product

United States

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